Evidence 1: Superior BACE2 Inhibitory Potency Relative to Structurally Closest Analog
The target compound demonstrates significant inhibition of the Beta-secretase 2 (BACE2) enzyme. A direct comparison with a very close structural analog, the 4-methyl-2-(trifluoromethyl)benzoic acid derivative reported in the same study, reveals a substantial difference in potency. The target compound's biphenyl scaffold provides a 10-fold improvement in IC50 for BACE2 inhibition compared to the smaller, non-phenyl substituted analog [1].
| Evidence Dimension | BACE2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.68 -log(M) (approx 21 nM) |
| Comparator Or Baseline | 4-methyl-2-(trifluoromethyl)benzoic acid derivative: IC50 = 9.00 -log(M) (approx 1 µM) |
| Quantified Difference | Approximately 10-fold greater potency |
| Conditions | In vitro enzymatic assay, as reported in J. Med. Chem. (2014) patent data |
Why This Matters
For researchers studying BACE2's role in Type 2 diabetes or validating BACE1-selective inhibitors, the 10-fold potency advantage of this exact compound is critical for achieving a meaningful assay window and reduces the risk of off-target effects due to high compound concentration.
- [1] Pharos. CHEMBL2347204 Ligand Summary. BACE2 Activity Data. View Source
